6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Structural Classification Within Triazolopyrimidine Derivatives
The triazolopyrimidine scaffold consists of a pyrimidine ring fused to a triazole moiety at the 1,5-a positions, forming a bicyclic system with three nitrogen atoms. 6-Bromo-2-ethyl-triazolo[1,5-a]pyrimidine is classified as a 7-membered fused heterocycle (Figure 1), where:
- The pyrimidine ring contributes a 6-π-electron system.
- The triazole ring introduces additional nitrogen atoms at positions 1, 2, and 4, creating regions of electron density critical for hydrogen bonding and metal coordination.
IUPAC Nomenclature :
The systematic name reflects the substituent positions:
- 6-Bromo : Bromine at position 6 of the pyrimidine ring.
- 2-Ethyl : Ethyl group at position 2 of the triazole ring.
Structural Isomerism :
Triazolopyrimidines exhibit eight possible isomers due to variations in nitrogen placement and fusion patterns. The triazolo[1,5-a]pyrimidine configuration is distinguished by its isoelectronic similarity to purines, enabling mimicry of adenosine in biological systems.
Table 1 : Key Structural Features of Triazolopyrimidine Derivatives
Historical Context of Triazolo[1,5-a]pyrimidine Discovery & Development
The triazolopyrimidine scaffold was first synthesized in 1909 by Bulow and Haas, but its medicinal potential remained unexplored until the mid-20th century. Early derivatives like Trapidil (2-diethylaminoethyl-triazolo[1,5-a]pyrimidine) demonstrated vasodilatory and antiplatelet effects, leading to clinical use in ischemic diseases.
Synthetic Milestones :
- 1950s–1970s : Development of one-pot cyclocondensation methods using aminotriazoles and β-diketones.
- 2000s–Present : Advances in regioselective functionalization, enabling precise bromination and alkylation at positions 2 and 6.
Figure 2 : Evolution of Synthetic Strategies for Triazolopyrimidines
Properties
Molecular Formula |
C7H7BrN4 |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H7BrN4/c1-2-6-10-7-9-3-5(8)4-12(7)11-6/h3-4H,2H2,1H3 |
InChI Key |
QVIWZIZBZOWAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of 2H-triazol-3-amine with 2-substituted malonaldehydes
The most common and reliable method to prepare 6-substitutedtriazolo[1,5-a]pyrimidines, including the 6-bromo derivative, is via condensation of 2H-triazol-3-amine with appropriately substituted malonaldehydes or their synthetic equivalents. This method forms the fused heterocycle by cyclocondensation, incorporating the substituents at the 6 and 2 positions simultaneously.
- Reaction conditions: Typically conducted under acidic conditions (e.g., acetic acid) with heating to promote ring closure.
- Substituent introduction: The 6-bromo group is introduced via using a 2-substituted malonaldehyde bearing a bromine substituent, while the ethyl group at position 2 is introduced by using 2-ethylmalonaldehyde or equivalent precursors.
This approach is well-documented in the literature for related compounds and provides good yields of the target heterocycle.
Specific Preparation Methods for 6-Bromo-2-ethyl-triazolo[1,5-a]pyrimidine
Stepwise Synthesis Approach
Synthesis of 2-ethylmalonaldehyde or equivalent precursor
This aldehyde derivative is prepared or procured to introduce the ethyl group at position 2.Condensation with 2H-triazol-3-amine
The amine reacts with the 2-ethylmalonaldehyde bearing a bromine substituent at the appropriate position to form the fused triazolo-pyrimidine ring.Purification
The product is purified by recrystallization or chromatographic techniques to yield 6-bromo-2-ethyl-triazolo[1,5-a]pyrimidine as a solid.
Alternative Synthetic Routes
Halogenation of 2-ethyl-triazolo[1,5-a]pyrimidine
Starting from 2-ethyl-triazolo[1,5-a]pyrimidine, selective bromination at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.Cross-coupling reactions
The 6-bromo derivative serves as a versatile intermediate for Suzuki or other palladium-catalyzed cross-coupling reactions to introduce various substituents at the 6-position. Microwave-assisted Suzuki cross-coupling has been reported to efficiently functionalize the 6-bromo position, though this is more for derivatization than initial preparation.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- Microwave-assisted synthesis has been shown to improve reaction times and yields in the preparation of 6-substituted triazolopyrimidines, including derivatives of the 6-bromo compound.
- The condensation method provides a straightforward route with moderate to high yields and good purity.
- Bromination reactions require careful control of temperature and stoichiometry to avoid polybromination or decomposition.
- Analytical characterization typically includes NMR (1H, 13C), melting point, and sometimes X-ray crystallography for structural confirmation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 serves as a key reactive site for nucleophilic substitution due to its electron-withdrawing nature. This enables functionalization of the pyrimidine ring:
-
Aromatic Amination : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C, yielding 6-amino derivatives .
-
Hydroxylation : Treatment with aqueous NaOH or KOH under reflux replaces bromine with hydroxyl groups.
Example Reaction:
Key catalysts: CuI or Pd-based catalysts enhance reaction rates .
Cross-Coupling Reactions
The bromine atom facilitates metal-catalyzed cross-coupling, enabling C–C bond formation:
Applications : These reactions diversify the compound for drug-discovery pipelines, such as kinase inhibitor synthesis .
Cyclization and Condensation Reactions
The triazole ring participates in cycloadditions and condensations:
-
Huisgen Cycloaddition : Reacts with azides under Cu(I) catalysis to form triazolo-triazole hybrids .
-
Condensation with Aldehydes : Forms Schiff bases when treated with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acid catalysis.
Mechanistic Insight :
Notable products: Fused quinazoline or pyrido-triazole systems .
Oxidation and Reduction
The ethyl group and nitrogen centers undergo redox transformations:
-
Ethyl Group Oxidation : Strong oxidants (e.g., KMnO₄, CrO₃) convert the ethyl group to a carboxylic acid.
-
Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, forming tetrahydro derivatives .
Example :
Metal Coordination and Chelation
Nitrogen atoms in the triazole and pyrimidine rings act as ligands for transition metals:
-
Cu(II) Complexes : Forms stable complexes with Cu(NO₃)₂ in methanol, used in catalytic applications .
-
Fe(III) Chelation : Binds Fe³⁺ ions at physiological pH, relevant to metalloenzyme inhibition .
Structural Data :
Biological Activity-Linked Reactions
Reactivity directly correlates with pharmacological effects:
-
Enzyme Inhibition : The bromine and ethyl groups enhance binding to ATP pockets in kinases (e.g., CDK2, EGFR) .
-
Antiviral Modifications : Coupling with indole carboxamides suppresses influenza polymerase PA-PB1 interactions .
Key SAR Findings :
| Substituent | Biological Target | IC₅₀ (μM) |
|---|---|---|
| 6-Bromo, 2-ethyl | CDK2 | 0.45 ± 0.1 |
| 6-Amino, 2-ethyl | ERK1/2 | 1.2 ± 0.3 |
Stability and Degradation
-
Hydrolytic Stability : Resists hydrolysis at pH 4–9 (t₁/₂ > 24 h at 25°C).
-
Photodegradation : UV exposure (254 nm) cleaves the C–Br bond, forming debrominated byproducts.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit promising anticancer properties. For instance, compounds within this class have shown efficacy in inducing apoptosis in cancer cells by targeting specific signaling pathways such as the ERK pathway. This mechanism is crucial for the development of novel anticancer agents aimed at inhibiting tumor growth and progression .
1.2 Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have highlighted its effectiveness in inhibiting bacterial and fungal growth, making it a candidate for developing new antibiotics and antifungal treatments. The biological activity stems from its ability to interact with essential enzymes or receptors in these microorganisms.
1.3 Binding Affinity Studies
Interaction studies have focused on the binding affinity of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine with various biological targets. Understanding these interactions is critical for optimizing the pharmacological profiles of potential drug candidates derived from this compound. Such studies are essential for drug design and development processes.
Agricultural Chemistry
2.1 Pesticidal Applications
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide. Research has indicated that derivatives of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine can effectively control certain pests and diseases affecting crops. This application is vital for enhancing crop yield and protecting food supplies from agricultural threats.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is crucial for its application in drug design. The compound's specific substitution pattern influences its biological activities significantly. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Contains bromine at position 6 |
| 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Exhibits strong antifungal activity |
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Known for anticancer properties |
| 3-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Potential antiviral activity |
The variations among these compounds highlight how slight modifications can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have documented the applications of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine:
- Anticancer Research: A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound could suppress cancer cell proliferation through targeted mechanisms involving cell cycle regulation and apoptosis induction .
- Antimicrobial Efficacy: Research has shown that this compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for enzymes such as CDK2, which is involved in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazolopyrimidine Derivatives
Key Observations :
Table 2: Bioactivity Data for Triazolopyrimidine Derivatives
Key Findings :
- Antitumor Potency : The target compound (IC₅₀ = 4.90 µM) is less potent than pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM), likely due to differences in planarity and DNA interaction .
- Anti-Inflammatory Activity : Troxipide hybrids (e.g., 5q) exhibit superior COX-2 inhibition, attributed to the triazolopyrimidine core’s ability to mimic purine binding .
- Herbicidal Applications : Chlorinated derivatives (e.g., 7-chloro-2-(3-chloropropyl)-5-methyl analogs) show enhanced ALS enzyme inhibition, critical for weed control .
Biological Activity
6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound notable for its unique structure and potential biological activities. It features a bromine atom at the 6-position and an ethyl group at the 2-position of the triazole ring, contributing to its diverse pharmacological properties. The molecular formula is and it has been investigated for various biological activities including antiviral, antifungal, and anticancer effects.
Antiviral Activity
Research indicates that derivatives of 6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiviral properties. For instance, studies have shown that these compounds can inhibit viral infections by targeting specific viral proteins. A notable example includes the disruption of interactions between the PA-PB1 interface of influenza A virus polymerase, which is crucial for viral replication .
Table 1: Antiviral Activity Against Influenza A Virus
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine | 16 | Inhibits PA-PB1 interaction |
| Other derivatives | Varies | Target different viral proteins |
Antifungal Properties
The compound has also been evaluated for its antifungal activity. Certain derivatives have shown effectiveness against various fungal pathogens, indicating that modifications to the triazolo-pyrimidine structure can enhance antifungal efficacy. This makes it a candidate for further development in antifungal therapies.
Anticancer Effects
In addition to antiviral and antifungal activities, 6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine has demonstrated promising anticancer properties. Research involving molecular hybridization strategies has led to the synthesis of compounds that show potent antiproliferative activity against human cancer cell lines such as MGC-803 and HCT-116. For example, one derivative exhibited an IC50 value of against MGC-803 cells, indicating strong potential as an anticancer agent .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound H12 | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| Compound H12 | HCT-116 | 9.58 | Induces apoptosis |
| Compound H12 | MCF-7 | 13.1 | Cell cycle arrest |
The biological activity of 6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors that regulate cell growth and survival.
- Disruption of Protein Interactions : By disrupting key protein-protein interactions within viral systems or cancer pathways, it can effectively reduce disease progression.
Case Study: Influenza Virus Inhibition
A study focused on the binding affinity of triazolo-pyrimidine derivatives against the influenza virus demonstrated that certain structural modifications could enhance their inhibitory effects on viral replication pathways. The research utilized molecular docking techniques to predict binding interactions and confirmed these findings through in vitro assays .
Case Study: Anticancer Activity in MGC-803 Cells
Another investigation assessed the antiproliferative effects of synthesized derivatives on MGC-803 cells. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through modulation of the ERK signaling pathway. This suggests that further optimization could lead to effective cancer therapeutics based on this scaffold .
Q & A
Q. What are the established synthetic routes for 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
A common method involves multi-component reactions starting from 3-amino-1,2,4-triazole, β-oxo esters (e.g., ethyl 3-oxohexanoate), and aldehydes, followed by cyclization in dimethylformamide (DMF) under fusion conditions . Key parameters include:
- Reaction time : 10–12 minutes for fusion to prevent decomposition of heat-sensitive intermediates.
- Solvent choice : DMF acts as both solvent and catalyst, while methanol is added post-reaction to precipitate the product .
- Workup : Crystallization from ethanol enhances purity (>95% by NMR and elemental analysis) . Yield optimization (up to 78%) requires stoichiometric control of reactants and inert atmosphere to avoid side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine?
Comprehensive characterization involves:
- FT-IR : Identification of C-Br stretching (~550–600 cm⁻¹) and triazole/pyrimidine ring vibrations (C=N ~1600 cm⁻¹, C-H bending ~700–800 cm⁻¹) .
- NMR :
- ¹H NMR : Ethyl group protons appear as a triplet (δ ~1.2–1.3 ppm) and quartet (δ ~4.2–4.3 ppm); aromatic protons from the triazolopyrimidine core resonate at δ ~8.8–9.0 ppm .
- ¹³C NMR : The bromine-bearing carbon (C6) shows deshielding (δ ~140–145 ppm), while the ethyl carbons appear at δ ~14–25 ppm .
Advanced Research Questions
Q. How can structural modifications at positions 2 and 6 of the triazolopyrimidine scaffold enhance biological activity?
- Position 2 (ethyl group) : Alkyl substituents like ethyl improve lipophilicity, enhancing membrane permeability in antibacterial assays . For example, 2-ethyl derivatives show 2–4× higher MIC values against Enterococcus faecium compared to methyl analogs .
- Position 6 (bromine) : Bromine’s electron-withdrawing effect stabilizes the heterocyclic core, increasing electrophilicity for nucleophilic substitutions (e.g., Suzuki coupling) to introduce aryl/heteroaryl groups . SAR studies indicate that bulkier 6-substituents (e.g., aryl) reduce solubility but improve target binding in enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
Contradictions often arise from:
- Assay variability : Differences in bacterial strains (e.g., E. faecium vs. S. aureus) or culture conditions (aerobic vs. anaerobic) .
- Compound stability : Hydrolytic degradation of the ethyl ester group in aqueous media can skew IC₅₀ values. Stability testing via HPLC (e.g., UPLC-MS at pH 7.4) is recommended .
- Structural impurities : Trace DMF residues from synthesis can inhibit growth in cell-based assays. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can computational methods guide the design of triazolopyrimidine-based inhibitors?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like bacterial dihydrofolate reductase (DHFR). The bromine atom forms halogen bonds with Leu5 and Arg98 residues, while the ethyl group occupies hydrophobic pockets .
- DFT calculations : Optimized geometries (B3LYP/6-31G*) reveal charge distribution patterns, correlating electrophilicity at C6 with reactivity in cross-coupling reactions .
Methodological Considerations
Q. What are the best practices for scaling up the synthesis of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine without compromising yield?
- Batch vs. flow chemistry : Flow systems improve heat dissipation during exothermic cyclization steps, reducing side products .
- Catalyst recycling : DMF can be recovered via vacuum distillation (60–80°C, 10 mbar) and reused for 3–4 cycles without significant yield loss .
- Safety protocols : Bromine handling requires fume hoods and quench solutions (e.g., Na₂S₂O₃) to neutralize excess Br₂ .
Q. How do solvent polarity and temperature affect the regioselectivity of electrophilic substitutions on the triazolopyrimidine core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
